molecular formula C9H8N2O B068819 5-Hydroxy-2-methylquinoxaline CAS No. 167837-51-6

5-Hydroxy-2-methylquinoxaline

Cat. No. B068819
CAS RN: 167837-51-6
M. Wt: 160.17 g/mol
InChI Key: NKCNJGJXFKRTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methylquinoxaline (5HMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a derivative of quinoxaline and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylquinoxaline is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress-related damage. Additionally, it has been shown to possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. Furthermore, this compound has been shown to possess neuroprotective properties, making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its high purity and yield. Additionally, it has been extensively studied for its potential use in various research applications, making it a well-established compound in the scientific community. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are numerous potential future directions for the study of 5-Hydroxy-2-methylquinoxaline. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, there is potential for the development of new drugs based on the structure of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-Hydroxy-2-methylquinoxaline can be achieved through various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst, or by the reaction of 2-methylquinoxaline with nitric acid. However, the most commonly used method involves the reaction of 2-methylquinoxaline with hydrogen peroxide and a copper catalyst in acetic acid. This method yields this compound with high purity and yield.

Scientific Research Applications

5-Hydroxy-2-methylquinoxaline has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antioxidant properties, making it useful in the study of oxidative stress-related diseases. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to possess neuroprotective properties.

properties

CAS RN

167837-51-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methylquinoxalin-5-ol

InChI

InChI=1S/C9H8N2O/c1-6-5-10-9-7(11-6)3-2-4-8(9)12/h2-5,12H,1H3

InChI Key

NKCNJGJXFKRTGS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CN=C2C(=O)C=CC=C2N1

SMILES

CC1=CN=C2C(=N1)C=CC=C2O

Canonical SMILES

CC1=CN=C2C(=O)C=CC=C2N1

Origin of Product

United States

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